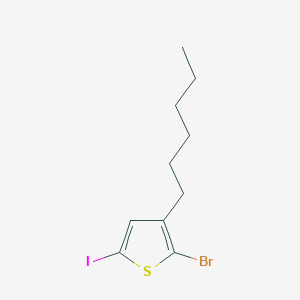

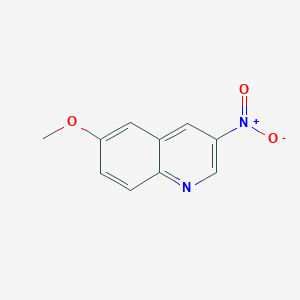

![molecular formula C10H15NO2 B174586 1-Methyl-1-azaspiro[4.5]decane-2,8-dione CAS No. 142283-66-7](/img/structure/B174586.png)

1-Methyl-1-azaspiro[4.5]decane-2,8-dione

描述

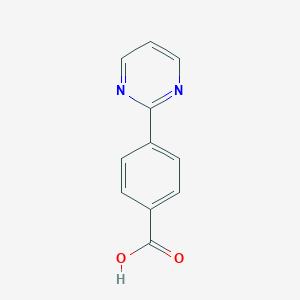

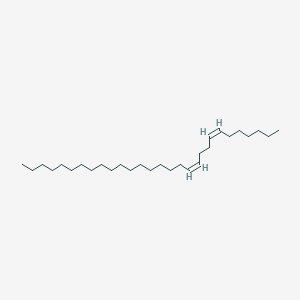

“1-Methyl-1-azaspiro[4.5]decane-2,8-dione” is a chemical compound with the molecular formula C10H15NO2 . It is related to a class of compounds known as hydantoins or imidazolidine-2,4-diones .

Synthesis Analysis

A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed . The reactions proceed readily, with high yields and no further purification .Molecular Structure Analysis

The molecular structure of “1-Methyl-1-azaspiro[4.5]decane-2,8-dione” can be found in various databases such as PubChem . The molecular weight of this compound is 181.23 g/mol.Chemical Reactions Analysis

This compound is related to a series of spirooxazolidine-2,4-dione derivatives . These compounds have been evaluated as cholinergic agents in in vitro binding assays and in in vivo pharmacological tests .科学研究应用

Effects of Decitabine on Gene Expression

Decitabine, a deoxycytidine analog, is typically used for activating methylated and silenced genes through promoter demethylation. It regulates gene expression in multiple ways, some of which are independent of DNA demethylation. The effect of Decitabine on gene expression is highly context-dependent, varying with environmental settings and the silencing mechanism(s) involved. This highlights the complex regulatory mechanisms of gene expression and the potential of such compounds in therapeutic applications (R. S. Seelan et al., 2018).

Biological and Preclinical Importance of N-sulfonylamino Azinones

N-sulfonylamino azinones have been extensively investigated for their biological activities, demonstrating diverse pharmacological properties including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. This review suggests the significance of such compounds in medicinal chemistry, offering a foundation for developing new therapeutic agents (G. Elgemeie et al., 2019).

Mesotrione Herbicide: Safety and Environmental Effects

Mesotrione is an herbicide used in maize cultures, exhibiting a favorable toxicological and environmental profile. Its degradation by soil microorganisms is fast, ensuring minimal risk to groundwater contamination. This review underscores the potential of such compounds for sustainable agricultural practices while respecting environmental standards and food safety (L. Carles et al., 2017).

1-Methylcyclopropene: A Review on Ethylene Inhibition

1-Methylcyclopropene (1-MCP) is a plant growth regulator that inhibits ethylene effects in a range of fruits, vegetables, and floriculture crops. Its application demonstrates the role of ethylene in plant growth and development, offering insights into the regulation of ripening processes and the maintenance of postharvest product quality (S. Blankenship & J. Dole, 2003).

Pharmaceutical Significance of Azepane Based Motifs

Azepane-based compounds exhibit a variety of pharmacological properties, with over 20 azepane-based drugs approved by the FDA for treating various diseases. This review discusses the recent developments in azepane-based compounds across therapeutic applications, highlighting the structural diversity and the potential for discovering new therapeutic agents (Gao-Feng Zha et al., 2019).

未来方向

The compound “1-Methyl-1-azaspiro[4.5]decane-2,8-dione” and its derivatives have shown potential in various therapeutic applications . Further structural optimization could lead to the development of potent inhibitors for various diseases . Therefore, this compound could be employed as a lead compound for further structural optimization .

属性

IUPAC Name |

1-methyl-1-azaspiro[4.5]decane-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-9(13)4-7-10(11)5-2-8(12)3-6-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGAZTKFNISBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC12CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570304 | |

| Record name | 1-Methyl-1-azaspiro[4.5]decane-2,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1-azaspiro[4.5]decane-2,8-dione | |

CAS RN |

142283-66-7 | |

| Record name | 1-Methyl-1-azaspiro[4.5]decane-2,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

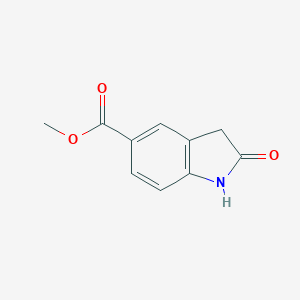

![1-Bromo-3-phenylimidazo[1,5-a]pyridine](/img/structure/B174527.png)